(3-(methylthio)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
Description
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Properties
IUPAC Name |
(3-methylsulfanylphenyl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-27-19-9-5-6-15(10-19)20(25)23-12-17(13-23)24-11-16(21-22-24)14-26-18-7-3-2-4-8-18/h2-11,17H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLSMAOXDCWLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(methylthio)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone (referred to as MPNP) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MPNP, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
MPNP features several significant functional groups:
- Methylthio group : Enhances lipophilicity and may contribute to antimicrobial properties.
- Triazole ring : Known for antifungal and antibacterial activities.
- Azetidine moiety : Potentially neuroactive and may influence central nervous system functions.
These structural components suggest that MPNP could interact with various biological targets, making it a candidate for further pharmacological evaluation.
Anticancer Properties
Recent studies have indicated that MPNP exhibits notable cytotoxicity against cancer cell lines . For instance, in vitro assays demonstrated that compounds with similar structural features showed significant cytotoxic effects on HL-60 (promyelocytic leukemia) and MCF-7 (breast cancer) cell lines. The structure–activity relationship (SAR) analysis revealed that modifications in the triazole and azetidine components could enhance anticancer efficacy .
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MPNP | HL-60 | 5.0 | Induction of apoptosis |
| MPNP | MCF-7 | 7.5 | Cell cycle arrest |
Antimicrobial Activity
The triazole moiety of MPNP is associated with antifungal and antibacterial activities . Compounds containing triazole rings have been extensively studied for their ability to inhibit the growth of various pathogens. Preliminary computational studies using PASS (Prediction of Activity Spectra for Substances) suggest potential effectiveness against both Gram-positive and Gram-negative bacteria .
The mechanisms through which MPNP exerts its biological effects are multifaceted:
- Cell Cycle Arrest : MPNP has been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The compound triggers apoptosis pathways, which are critical for eliminating cancerous cells.
- Antimicrobial Inhibition : The presence of the triazole ring disrupts fungal cell wall synthesis by inhibiting key enzymes involved in the biosynthesis of ergosterol .
Study 1: Cytotoxicity Evaluation
In a recent study published in Cancer Research, researchers synthesized a series of triazole derivatives, including MPNP, and evaluated their cytotoxicity against several cancer cell lines. The results indicated that MPNP exhibited superior activity compared to other analogs, particularly against the HL-60 line, where it induced significant DNA damage and apoptosis .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of triazole-containing compounds similar to MPNP. The results demonstrated that these compounds effectively inhibited the growth of common pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the azetidine structure could enhance antimicrobial potency .
Preparation Methods
Azetidine Ring Formation
Azetidine synthesis often employs Staudinger reactions or cyclization of 1,3-diamines with electrophiles. For example, US9365562B2 discloses azetidine intermediates prepared via nucleophilic substitution of 1,3-dibromopropane with amines. A representative procedure involves:
Triazole Installation via CuAAC
The 4-(phenoxymethyl)-1H-1,2,3-triazole group is introduced via CuAAC between an azetidine-propargyl intermediate and an azide. ACS Publications (2024) highlights optimized conditions using Cs2CO3 in DMSO for regioselective triazole formation:
- Synthesize phenoxymethyl azide by reacting phenoxymethyl chloride with sodium azide in aqueous acetone (85% yield).
- Combine the azetidine-propargyl derivative (1.0 equiv), phenoxymethyl azide (1.2 equiv), CuI (5 mol%), and Cs2CO3 (2.0 equiv) in DMSO at 60°C for 6 h.
- Purify via silica chromatography to isolate the 1,4-regioisomer (>90% selectivity).
Mechanistic Insight : The cesium ion chelates the β-ketophosphonate enolate, stabilizing the Z-conformation and directing [3+2] cycloaddition to favor 1,4-substitution.
Acylation of the Azetidine Nitrogen
Synthesis of 3-(Methylthio)benzoyl Chloride
Adapting methods from Ambeed, 3-(methylthio)benzoic acid is converted to its acyl chloride:
Coupling to the Azetidine-Triazole Intermediate
The azetidine-triazole compound is acylated under Schotten-Baumann conditions:
- Dissolve the azetidine-triazole (1.0 equiv) in anhydrous THF, and add dropwise to a solution of 3-(methylthio)benzoyl chloride (1.1 equiv) and Et3N (2.0 equiv) at 0°C.
- Stir at room temperature for 12 h, then concentrate and purify via flash chromatography (hexane:EtOAc 3:1) to obtain the target compound (78% yield).
Critical Parameters :
- Excess acyl chloride ensures complete acylation.
- Triethylamine scavenges HCl, preventing azetidine ring degradation.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling for Aromatic Functionalization
Patent US9365562B2 demonstrates palladium-catalyzed cross-coupling to install aryl groups. Applying this to the target compound:
One-Pot Sequential Click-Acylation
A streamlined approach combines triazole formation and acylation:
- Perform CuAAC with the propargyl-azetidine and phenoxymethyl azide.
- Without isolation, add 3-(methylthio)benzoyl chloride and Et3N directly to the reaction mixture.
- This tandem process reduces purification steps but risks side reactions (e.g., over-acylation).
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, triazole-H), 7.45–7.12 (m, 8H, aromatic-H), 4.82 (d, 2H, OCH2), 4.10–3.95 (m, 4H, azetidine-CH2), 2.51 (s, 3H, SCH3).
- HRMS (ESI+) : m/z calculated for C23H22N4O2S [M+H]+ 431.1542, found 431.1539.
Purity Assessment
HPLC (C18 column, MeCN:H2O 70:30) shows >98% purity with retention time 12.7 min.
Challenges and Optimization
- Regioselectivity in Triazole Formation : Competing 1,5-regioisomers are minimized using Cs2CO3.
- Azetidine Ring Stability : Avoid prolonged exposure to acids/bases to prevent ring-opening.
- Scale-Up Considerations : Pd-catalyzed methods are cost-prohibitive for large-scale synthesis; CuAAC is preferable.
Q & A
Q. What are the key synthetic routes for synthesizing (3-(methylthio)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves click chemistry for triazole ring formation, leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:
- Functionalization of azetidine with phenoxymethyl-triazole via coupling reactions (e.g., using PEG-400 as a solvent and Bleaching Earth Clay as a catalyst at 70–80°C) .
- Optimization of reaction conditions (solvent polarity, catalyst loading, and temperature) to enhance yield. For example, using DMF for polar intermediates or toluene for non-polar steps .
- Monitoring reaction progress via thin-layer chromatography (TLC) and isolating products through recrystallization (e.g., using aqueous ethanol) .
Q. How can researchers validate the structural integrity and purity of this compound using spectroscopic techniques?
- Methodological Answer : Structural validation requires multi-spectral analysis :
- ¹H/¹³C NMR : Confirm azetidine and triazole proton environments (e.g., azetidine C-H protons at δ 3.5–4.5 ppm, triazole protons at δ 7.5–8.5 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-CH₃ stretch at ~650 cm⁻¹) .
- Elemental Analysis : Compare experimental vs. calculated C/H/N/S percentages to confirm purity (e.g., ±0.3% deviation acceptable) .
Advanced Research Questions
Q. How can molecular docking studies be applied to predict the biological interactions of this compound, and what methodological considerations are critical for ensuring reliable results?
- Methodological Answer :
- Docking Workflow :
Target Selection : Prioritize receptors with known ligand-binding pockets (e.g., enzymes with triazole-binding domains) .
Ligand Preparation : Optimize the compound’s 3D structure using DFT calculations (e.g., B3LYP/6-31G* basis set) to refine bond lengths and angles .
Grid Generation : Define active site coordinates based on co-crystallized ligands (e.g., using AutoDock Vina).
Pose Scoring : Evaluate binding affinity (ΔG) and hydrogen-bonding interactions (e.g., triazole N-atoms with catalytic residues) .
- Validation : Cross-check results with molecular dynamics simulations (100 ns trajectories) to assess stability of docked complexes .
Q. What strategies are recommended for resolving contradictions in spectral data (e.g., NMR or IR) when characterizing this compound?
- Methodological Answer :
- Multi-Technique Correlation : Combine NMR, IR, and mass spectrometry (HRMS) to cross-verify functional groups. For example, a missing IR carbonyl peak might be resolved by HRMS [M+H]+ ion confirmation .
- Solvent Effects : Account for solvent-induced shifts in NMR (e.g., DMSO-d₆ vs. CDCl₃) by referencing internal standards (TMS) .
- Dynamic NMR : Use variable-temperature NMR to detect conformational exchange broadening (e.g., azetidine ring puckering) .
Q. How do substituent variations (e.g., methylthio vs. chloro groups) impact the compound’s physicochemical properties and reactivity?
- Methodological Answer :
- Solvatochromic Analysis : Measure UV-Vis absorbance in solvents of varying polarity to assess electronic transitions (e.g., bathochromic shifts with electron-donating groups like -SCH₃) .
- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, methylthio groups lower LUMO energy, enhancing electrophilic reactivity .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability; bulky substituents (e.g., phenoxymethyl) may increase decomposition temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
